molecular formula C₅₄H₉₂O₄₆ B1144746 Laminarinonaose CAS No. 112916-37-7

Laminarinonaose

Cat. No.: B1144746
CAS No.: 112916-37-7
M. Wt: 1477.28
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Description

Laminarinonaose is a linear β-1,3-glucan oligosaccharide composed of nine glucose units linked by β-1,3-glycosidic bonds. It is a member of the laminari-oligosaccharide family, which includes oligomers ranging from two (laminaribiose) to nine (this compound) glucose residues. This compound is notable for its role as a substrate for fungal transglycosylases, such as Aspergillus fumigatus Gel1, which require a minimum chain length of nine glucose units to exhibit transglycosylation activity . This compound is commercially available as a research reagent for studying enzymatic mechanisms and β-glucan interactions in microbial and plant systems .

Properties

CAS No.

112916-37-7

Molecular Formula

C₅₄H₉₂O₄₆

Molecular Weight

1477.28

Synonyms

O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Laminarinonaose can be extracted from brown algae through a series of steps involving:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced filtration and chromatography techniques ensures high purity and yield. Enzymatic hydrolysis is preferred in industrial settings due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Laminarinonaose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like periodate to cleave the glycosidic bonds and produce smaller fragments.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride to convert the aldehyde groups to alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Laminarinonaose has diverse applications in scientific research:

    Chemistry: Used as a substrate for studying enzyme activities, particularly glucanases and hydrolases.

    Biology: Investigated for its role in plant immunity and as a prebiotic to promote beneficial gut microbiota.

    Medicine: Explored for its antitumor, antioxidant, and anti-inflammatory properties. It is also used in drug delivery systems due to its biocompatibility and low toxicity.

    Industry: Utilized in the production of bioethanol, cosmetics, and functional foods

Mechanism of Action

Laminarinonaose exerts its effects through various mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Laminarinonaose belongs to a class of β-1,3-glucans, which vary in chain length and biological activity. Below is a systematic comparison with structurally similar laminari-oligosaccharides:

Structural and Functional Comparison

Compound Degree of Polymerization (DP) Enzymatic Activity Key Biological Roles
Laminaribiose (G2) 2 Substrate for β-glucosidases Elicitor of plant immune responses; precursor for glucan synthesis .
Laminaritriose (G3) 3 Hydrolyzed by endo-1,3-β-glucanases Induces defense signaling in plants; used in immunostimulant studies .
Laminaritetraose (G4) 4 Poor substrate for transglycosylases Studied for binding to dectin-1 receptors in mammalian immune cells .
Laminaripentaose (G5) 5 Inactive for Saccharomyces cerevisiae Gas2 Used to probe enzyme specificity in fungal β-glucan metabolism .
Laminarihexaose (G6) 6 Hydrolyzed by Gas2 (pure hydrolase activity) Critical for studying hydrolysis/transglycosylation balance in fungal enzymes .
This compound (G9) 9 Minimal substrate for A. fumigatus Gel1 transglycosylase Key for synthesizing branched glucans in fungal cell walls; drug target .

Key Research Findings

Enzyme Specificity: Saccharomyces cerevisiae Gas2 hydrolyzes laminarihexaose (G6) and heptaose (G7) but cannot process laminaripentaose (G5). In contrast, A. fumigatus Gel1 requires this compound (G9) for transglycosylation, highlighting chain-length-dependent enzyme evolution . Shorter oligosaccharides (G2–G6) are primarily hydrolyzed, while longer chains (G7–G9) enable transglycosylation, suggesting a structural threshold for enzyme-substrate interactions .

Biological Relevance: this compound’s extended chain allows it to mimic natural β-1,3-glucan fragments in fungal cell walls, making it valuable for studying host-pathogen interactions and designing glycomimetic inhibitors . Shorter oligosaccharides (e.g., G3 and G4) are more effective in activating plant immune responses, whereas G9’s size is optimal for fungal enzyme studies .

Industrial Applications: this compound is used in kits (e.g., Megazyme’s O-LAM9) to quantify β-glucanase activity in industrial processes . Smaller oligosaccharides (G2–G5) are employed in agriculture as biocontrol agents due to their immune-priming effects .

Discussion of Comparative Significance

The biological and enzymatic roles of laminari-oligosaccharides are tightly linked to their degree of polymerization:

  • Chain Length vs. Function: Enzymes like Gas2 and Gel1 exhibit a "size threshold" for activity. This contrasts with plant-derived endo-1,3-β-glucanases, which hydrolyze shorter oligomers (G3–G6) to trigger immune responses .
  • Therapeutic Potential: this compound’s specificity for fungal transglycosylases positions it as a candidate for antifungal drug development. Inhibitors targeting G9-binding sites could disrupt fungal cell wall synthesis without affecting host enzymes that prefer shorter substrates .
  • Technical Challenges : Synthesizing and purifying long-chain oligosaccharides like G9 remains technically demanding compared to shorter variants (G2–G6), limiting their widespread use in research .

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